molecular formula C20H20O4S B026279 Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone CAS No. 107788-12-5

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone

Cat. No. B026279
M. Wt: 356.4 g/mol
InChI Key: PTLUDKAYBMPHQI-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as curcumin analogs and has been shown to possess potent anti-inflammatory and anti-cancer properties.

Mechanism Of Action

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone binds to the p65 subunit of NF-κB and prevents its translocation to the nucleus, thereby inhibiting its activity.

Biochemical And Physiological Effects

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been demonstrated to inhibit the activity of various pro-inflammatory cytokines and chemokines. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells. In addition, Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been shown to possess anti-angiogenic properties, which may contribute to its anti-cancer effects.

Advantages And Limitations For Lab Experiments

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and optimized for its yield and purity. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has also been shown to possess potent anti-inflammatory and anti-cancer properties, making it an attractive compound for use in various disease models.
However, there are also some limitations associated with the use of Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone in lab experiments. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been shown to have low solubility in water, which may limit its use in certain experimental settings. In addition, Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been shown to have poor bioavailability, which may limit its use in animal models.

Future Directions

There are several future directions for research on Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone. One potential area of research is the development of more potent and selective analogs of Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone. Another potential area of research is the investigation of the potential therapeutic applications of Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone in various disease conditions, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Furthermore, the development of novel drug delivery systems may improve the bioavailability of Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone and enhance its therapeutic potential.

Synthesis Methods

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and reaction conditions to produce the final product. The synthesis of Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been extensively studied and optimized to improve its yield and purity.

Scientific Research Applications

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess potent anti-inflammatory and anti-cancer properties. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has been demonstrated to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

107788-12-5

Product Name

Dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2(3H)-furanone

Molecular Formula

C20H20O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene]oxolan-2-one

InChI

InChI=1S/C20H20O4S/c1-2-23-18-12-14(10-15-8-9-24-20(15)22)11-16(19(18)21)13-25-17-6-4-3-5-7-17/h3-7,10-12,21H,2,8-9,13H2,1H3/b15-10+

InChI Key

PTLUDKAYBMPHQI-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C/3\CCOC3=O

SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCOC3=O

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCOC3=O

synonyms

2(3H)-Furanone, dihydro-3-((3-ethoxy-4-hydroxy-5-((phenylthio)methyl)p henyl)methylene)-

Origin of Product

United States

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